molecular formula C20H18F2N4O2 B4371912 N~4~,N~5~-BIS(2-FLUORO-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

N~4~,N~5~-BIS(2-FLUORO-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

Cat. No.: B4371912
M. Wt: 384.4 g/mol
InChI Key: ZESZOBAAMIOELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two fluoro-methylphenyl groups attached to a pyrazole ring, which is further substituted with carboxamide groups. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide typically involves the reaction of 2-fluoro-5-methylaniline with 1-methyl-1H-pyrazole-4,5-dicarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N,N’-bis(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N’-bis(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-fluoro-5-methylphenyl)-1H-pyrazole-4,5-dicarboxamide
  • N,N’-bis(2-chloro-5-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide
  • N,N’-bis(2-fluoro-5-ethylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide

Uniqueness

N,N’-bis(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is unique due to the presence of fluoro-methylphenyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, biological activity, and overall performance in various applications. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in specific contexts.

Properties

IUPAC Name

3-N,4-N-bis(2-fluoro-5-methylphenyl)-2-methylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O2/c1-11-4-6-14(21)16(8-11)24-19(27)13-10-23-26(3)18(13)20(28)25-17-9-12(2)5-7-15(17)22/h4-10H,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESZOBAAMIOELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=C(N(N=C2)C)C(=O)NC3=C(C=CC(=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~,N~5~-BIS(2-FLUORO-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~,N~5~-BIS(2-FLUORO-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Reactant of Route 3
N~4~,N~5~-BIS(2-FLUORO-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~,N~5~-BIS(2-FLUORO-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~,N~5~-BIS(2-FLUORO-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~,N~5~-BIS(2-FLUORO-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.